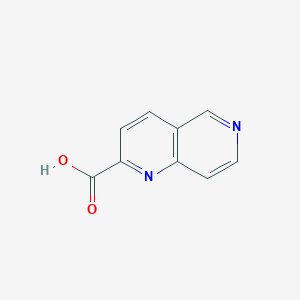

1,6-Naphthyridine-2-carboxylic acid

Übersicht

Beschreibung

1,6-Naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions. Deprotonation occurs in basic media (e.g., NaOH or KOH), forming the corresponding carboxylate salt. This reaction is reversible under acidic conditions.

Example :

Esterification and Amide Formation

The carboxylic acid readily forms esters and amides through standard acyl transfer reactions:

Esterification

Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HSO) yields esters:

Yield : 75–85% under reflux conditions.

Amide Formation

Treatment with thionyl chloride (SOCl) converts the acid to an acyl chloride, which reacts with amines to form amides :

Conditions : Room temperature, inert atmosphere.

Cyclization and Ring-Forming Reactions

The compound participates in cyclization to form fused heterocycles. A common route involves condensation with malonic acid derivatives:

Example :

Condensation with diethyl malonate in sodium ethoxide (NaOEt/EtOH) yields 1,6-naphthyridin-2(1H)-one derivatives :

Yield : ~40% (global yield for multi-step synthesis) .

Electrophilic Substitution

The electron-deficient naphthyridine ring undergoes electrophilic substitution at specific positions (e.g., C-5 and C-7) :

Nitration

Nitration with HNO/HSO introduces nitro groups predominantly at C-5:

Conditions : 0–5°C, 1–2 hours.

Halogenation

Bromination (e.g., with Br/FeBr) occurs at C-8, forming 8-bromo derivatives :

Cross-Coupling and Functionalization

Recent advancements enable palladium-catalyzed cross-coupling reactions. A 2024 study demonstrated efficient difunctionalization using 1,6-naphthyridine-5,7-ditriflates :

Reaction Scheme :

Table 1: Yields for Cross-Coupling Reactions

| Substituent | Reagent | Yield (%) |

|---|---|---|

| -OCH | MeOH/BASE | 82 |

| -Ph | PhB(OH) | 75 |

| -CN | Zn(CN) | 68 |

Conditions : Room temperature, 1–2 hours.

Oxidation

The naphthyridine ring resists oxidation, but side-chain modifications are possible. For example, the methyl ester derivative can be oxidized to a ketone using KMnO .

Reduction

Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring to a tetrahydro derivative, though this is less common due to the compound’s stability .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1,6-Naphthyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential in treating various diseases, including bacterial infections and cancers.

- Antimicrobial Activity : Compounds derived from 1,6-naphthyridine have shown promising activity against a range of pathogens. For instance, derivatives have been tested for their efficacy against resistant strains of bacteria and fungi, demonstrating potential as new antibiotics .

- Cancer Therapeutics : Research has identified 1,6-naphthyridine derivatives as inhibitors of specific kinases involved in cancer progression. A study highlighted the development of dual CDK8/19 inhibitors based on this scaffold, which exhibited significant antitumor activity in colorectal cancer models .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that enhance crop protection and yield.

- Pesticide Development : The compound is incorporated into pesticide formulations to combat various pests effectively. Its role in enhancing the efficacy of existing pesticides has been documented, making it valuable for sustainable agricultural practices .

Biochemical Research

This compound is extensively used in biochemical assays and studies aimed at understanding metabolic pathways and enzyme functions.

- Metabolic Studies : Researchers utilize this compound to elucidate mechanisms of action in metabolic pathways. For example, its derivatives have been employed to study their interaction with metal cations and their effects on enzyme activity .

Material Science

The unique properties of this compound make it suitable for developing advanced materials.

- Polymers and Coatings : Its chemical stability and resistance to degradation allow for applications in creating durable polymers and protective coatings .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying various substances.

- Quality Control : It plays a role in developing analytical methods that ensure compliance with industry standards across pharmaceuticals and agrochemicals .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents; Cancer therapeutics | Effective against resistant bacteria; Dual kinase inhibitors show antitumor activity |

| Agricultural Chemicals | Pesticide formulations | Enhances efficacy of pesticides |

| Biochemical Research | Metabolic pathway studies | Elucidates enzyme interactions with metal cations |

| Material Science | Development of polymers and coatings | Exhibits chemical stability and durability |

| Analytical Chemistry | Quality control methods | Aids in compliance testing across industries |

Case Study 1: Antimicrobial Activity

A series of studies focused on synthesizing 8-hydroxy naphthyridines derived from this compound demonstrated potent in vitro activity against Leishmania species. The compounds showed a selective mechanism targeting divalent metal cations which was crucial for their efficacy but also raised concerns regarding tolerability in vivo .

Case Study 2: Cancer Therapeutics

Research involving the development of dual CDK8/19 inhibitors based on the 1,6-naphthyridine scaffold revealed that specific substitutions could enhance metabolic stability while maintaining potency against colorectal cancer cells. The lead compound showed sustained inhibition of STAT1 phosphorylation in xenograft models, indicating its potential for further development .

Wirkmechanismus

The mechanism of action of 1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,6-naphthyridine-2-carboxylic acid include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share the fused-ring system but differ in the position of the nitrogen atoms.

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .

Biologische Aktivität

1,6-Naphthyridine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activities

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.

- Antioxidant Effects : Capable of scavenging free radicals.

- Anticancer Activity : Shows cytotoxic effects against several cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : It inhibits key enzymes such as c-Met kinase and topoisomerase I, which are crucial in cancer progression and DNA replication respectively .

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Metal Ion Sequestration : It has been shown to sequester divalent metal ions, which may contribute to its antimicrobial and anticancer effects .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are necessary to optimize dosing regimens for therapeutic applications .

Table 2: Comparison with Similar Naphthyridine Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 1,5-Naphthyridine | Moderate | Low | Fewer biological targets |

| 1,8-Naphthyridine | Low | Moderate | Less effective against cancer |

| This compound | High | High | Broad spectrum of activity |

Eigenschaften

IUPAC Name |

1,6-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352879 | |

| Record name | 1,6-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197507-59-8 | |

| Record name | 1,6-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research on 1,6-Naphthyridine-2-carboxylic acid derivatives in relation to CDK8?

A: The research paper you provided investigates a specific this compound derivative, 8-(1-Methyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c]isothiazol-5-yl)-[1,6]naphthyridine-2-carboxylic acid methylamide, in complex with CDK8-CYCC. [] This suggests that this compound class might possess inhibitory activity against CDK8. CDK8 is a cyclin-dependent kinase involved in various cellular processes, including transcriptional regulation and cell cycle control. Dysregulation of CDK8 has been linked to several diseases, including cancer. Therefore, developing potent and selective CDK8 inhibitors holds therapeutic potential. This research provides valuable structural insights into how this compound derivatives interact with CDK8, paving the way for further development of novel therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.